REACTION_SMILES
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[Br:12].[BrH:13].[CH3:1][N:2]1[CH2:3][c:4]2[c:5]([cH:9][cH:10][s:11]2)[CH:6]([OH:8])[CH2:7]1.[CH3:21][C:22](=[O:23])[OH:24].[Na+:19].[Na+:20].[S:14]([O-:15])([O-:16])(=[O:17])=[S:18]>>[CH3:1][N:2]1[CH2:3][c:4]2[c:5]([cH:9][c:10]([Br:13])[s:11]2)[CH:6]([OH:8])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1Cc2sccc2C(O)C1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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O=S([O-])([O-])=S
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])([O-])=S
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Name
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Type
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product
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Smiles
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CN1Cc2sc(Br)cc2C(O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |